Disperse orange 80

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70210-10-5 |

|---|---|

Molecular Formula |

C20H20N6O3 |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

3-[N-[2-(2-cyanoethoxy)ethyl]-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile |

InChI |

InChI=1S/C20H20N6O3/c21-11-1-13-25(14-16-29-15-2-12-22)19-7-3-17(4-8-19)23-24-18-5-9-20(10-6-18)26(27)28/h3-10H,1-2,13-16H2 |

InChI Key |

PNWYPUYECVECFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCC#N)CCOCCC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Disperse Orange 80: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 80, identified by the Colour Index name C.I. 11127 and CAS number 59948-51-5, is a monoazo disperse dye.[1] Azo dyes represent a significant class of colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Disperse dyes, in general, are non-ionic molecules with low water solubility, making them suitable for dyeing hydrophobic fibers. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, along with generalized experimental protocols for its characterization.

Chemical and Physical Properties

The solubility of disperse dyes is a critical parameter for their application. They are generally characterized by low water solubility but are soluble in organic solvents.[1][2][3][4] The solubility is influenced by the polarity of the solvent and the specific functional groups present in the dye molecule.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Notes |

| CAS Number | 59948-51-5[1] | |

| C.I. Name | C.I. 11127[1] | |

| Molecular Formula | C₂₀H₂₀N₆O₃[1] | |

| Molecular Weight | 392.41 g/mol [1] | |

| Appearance | Red-light orange solid[1] | Typical for this class of dye. |

| Melting Point | Data not available | Similar azo dyes melt in the 150-250°C range. |

| Solubility | Low in water; Soluble in organic solvents. | Specific quantitative data is not available. |

Chemical Structure

The structure of this compound is derived from its synthesis process. It is a monoazo dye, indicating the presence of one -N=N- group.

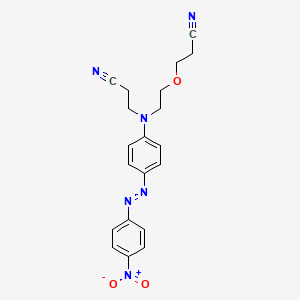

Caption: Chemical Structure of this compound.

Synthesis Pathway

The manufacturing process for this compound involves a two-step diazotization and coupling reaction.[1]

-

Diazotization: 4-Nitrobenzenamine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then reacted with the coupling component, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-propanenitrile, to form the final this compound dye.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, the following sections provide generalized methodologies for the spectroscopic analysis of monoazo disperse dyes, which can be adapted for this compound.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of the dye, which is characteristic of its color, and to quantify its concentration in solution.

Methodology:

-

Solvent Selection: Choose a suitable organic solvent in which the dye is readily soluble, such as acetone, ethanol, or dimethylformamide (DMF).

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 mg/L).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Spectrophotometric Analysis:

-

Use a UV-Vis spectrophotometer and set the wavelength range to scan from approximately 300 to 700 nm.

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Plot a calibration curve of absorbance at λmax versus concentration for the standard solutions.

-

The resulting graph should be linear and follow the Beer-Lambert law.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the finely ground dye sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture thoroughly to ensure a homogenous sample. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid dye sample directly onto the ATR crystal.

-

-

Spectroscopic Analysis:

-

Place the prepared sample in the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in this compound. Expected characteristic peaks for a monoazo dye of this structure include:

-

~2250 cm⁻¹: C≡N (nitrile) stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C stretching and N=N (azo) stretching. The azo group vibration is often weak in the infrared spectrum.

-

~1520 and ~1340 cm⁻¹: Asymmetric and symmetric NO₂ stretching from the nitro group.

-

~1250-1000 cm⁻¹: C-N stretching and C-O-C (ether) stretching.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of the dye (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Spectroscopic Analysis:

-

Place the NMR tube containing the sample into the NMR spectrometer.

-

Acquire the ¹H NMR and ¹³C NMR spectra.

-

Additional 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in structure elucidation.

-

-

Data Analysis:

-

¹H NMR:

-

The aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm). The protons on the nitro-substituted ring will be more downfield due to the electron-withdrawing effect of the nitro group.

-

The protons of the ethyl and propyl chains will appear in the upfield region (δ 2.0-4.5 ppm). The chemical shifts will be influenced by the adjacent nitrogen, oxygen, and nitrile groups.

-

-

¹³C NMR:

-

Aromatic carbons will resonate in the range of δ 110-160 ppm.

-

The carbon of the nitrile group (C≡N) will appear around δ 115-125 ppm.

-

Aliphatic carbons will be found in the upfield region of the spectrum.

-

-

Conclusion

This compound is a monoazo dye with a well-defined chemical structure and synthesis pathway. While specific quantitative data on some of its physical properties are limited in publicly available literature, its general characteristics are consistent with those of other disperse dyes in its class. The experimental protocols outlined in this guide provide a framework for the detailed spectroscopic characterization of this compound, which is essential for quality control, research, and development purposes in various scientific and industrial applications.

References

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide on Disperse Orange 80

CAS Number: 59948-51-5

This technical guide provides a comprehensive overview of this compound, a single azo dye used in the textile industry. The information is curated for researchers, scientists, and professionals in drug development who may encounter azo dyes in their work, from analytical detection to understanding their potential biological interactions.

This compound is classified as a single azo disperse dye.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. This structure is responsible for their color. Disperse dyes, in general, are nonionic, planar molecules with low water solubility, designed to dye hydrophobic fibers like polyester.

Table 1: Chemical and Physical Properties of this compound and Related Dyes

| Property | Value (this compound) | Illustrative Value (Related Dye) |

| CAS Number | 59948-51-5[1] | - |

| C.I. Name | This compound, 11127[1] | - |

| Molecular Formula | C₂₀H₂₀N₆O₃[1] | - |

| Molecular Weight | 392.41 g/mol [1] | - |

| Appearance | Red-light orange powder/solid.[1] | Orange powder (Disperse Orange 3) |

| Melting Point | Data not available | 210-220 °C (Disperse Orange 3) |

| Solubility | Low water solubility is characteristic of disperse dyes. | Soluble in ethanol, acetone, toluene (Disperse Orange 3). |

| UV-Vis λmax | Data not available | ~415 nm (Disperse Orange 3) |

Note: Due to the limited publicly available data for this compound, properties of the structurally similar dye Disperse Orange 3 are provided for illustrative purposes.

Synthesis and Manufacturing

The synthesis of this compound involves a standard azo coupling reaction. The process consists of two main stages: diazotization of an aromatic amine, followed by coupling with a partner compound.

Synthesis Pathway

The manufacturing method involves the diazotization of 4-Nitrobenzenamine, which is then coupled with 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]propanenitrile.[1]

Caption: Synthesis pathway for this compound.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of monoazo disperse dyes, based on common laboratory procedures.

-

Diazotization:

-

Dissolve the primary aromatic amine (e.g., 4-nitroaniline) in a mixture of acid (such as hydrochloric or sulfuric acid) and water.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be maintained below 5°C to prevent the decomposition of the diazonium salt.

-

Continue stirring for 30 minutes after the addition is complete to ensure the reaction goes to completion. The presence of excess nitrous acid can be checked with starch-iodide paper.

-

-

Coupling:

-

Separately, dissolve the coupling component in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

Maintain the temperature at 0-5°C and adjust the pH as necessary to facilitate the coupling reaction.

-

Stir the reaction mixture for several hours until the coupling is complete.

-

-

Isolation and Purification:

-

The precipitated dye is collected by filtration.

-

Wash the dye product thoroughly with cold water to remove any unreacted starting materials and salts.

-

Dry the final product in an oven at a suitable temperature (e.g., 60-80°C).

-

Analytical Methods

The analysis of disperse dyes in materials like textiles or in environmental samples is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the standard method.

Analytical Workflow

The general workflow for analyzing disperse dyes involves sample preparation (extraction) followed by instrumental analysis.

Caption: General workflow for the analysis of disperse dyes.

Experimental Protocol: HPLC-MS Analysis

This protocol provides a framework for the quantitative analysis of disperse dyes in textile samples.

-

Sample Preparation (Solvent Extraction):

-

Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.

-

Place the sample into a conical flask and add 20 mL of an appropriate extraction solvent (e.g., methanol or dimethylformamide).

-

Perform extraction using an ultrasonic bath for 30 minutes at 60°C.

-

Allow the extract to cool to room temperature.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with a Photodiode Array (PDA) detector and/or a Mass Spectrometer (MS).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: PDA scanning from 200-700 nm; MS in full scan or selected ion monitoring (SIM) mode.

-

-

Quantification:

-

Prepare a series of standard solutions of the target disperse dye of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of dye in the sample extract by comparing its peak area to the calibration curve.

-

Biological and Toxicological Considerations

While no specific biological signaling pathways or toxicological data were found for this compound in the available literature, azo dyes as a class are of interest to drug development professionals due to their potential for metabolic activation and biological effects.

The azo bond can be cleaved by reductases in the liver or by intestinal microflora, a mechanism that is exploited in some colon-targeted pro-drugs. This cleavage releases the constituent aromatic amines. The toxicological profile of an azo dye is therefore often related to its metabolites. For example, some aromatic amines are known carcinogens. Disperse Orange 1, a related dye, has been shown to induce DNA damage and cytotoxic effects in cell-based assays.

Potential Metabolic Activation Pathway

The primary metabolic pathway of concern for azo dyes is the reductive cleavage of the azo bond, which can lead to the formation of potentially harmful aromatic amines.

Caption: Potential metabolic activation of azo dyes.

Professionals in drug development should be aware that structures containing the azo linkage have the potential for this type of metabolic activation, which is a critical consideration in toxicology and drug safety assessments.

References

Disperse Orange 80: A Technical Overview of its Physicochemical Properties and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 80 (C.I. 11127) is a single azo dye characterized by its red-light orange hue.[1] As a member of the disperse dye class, it is primarily utilized in the dyeing of synthetic fibers. This technical guide provides a concise summary of the molecular and physical properties of this compound, along with an overview of relevant toxicological assessment methodologies based on studies of similar azo dyes.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 392.41 | [1] |

| Molecular Formula | C20H20N6O3 | [1] |

| CAS Registry Number | 59948-51-5 | [1] |

Toxicological Assessment and Experimental Protocols

While specific toxicological data for this compound is not extensively available in the public domain, the potential for adverse health effects is recognized for the broader class of azo dyes. Concerns often center on their potential for genotoxicity and cytotoxicity, which can be evaluated through a variety of in vitro and in vivo assays. The following experimental protocols, drawn from studies on structurally related disperse dyes such as Disperse Orange 1 and Disperse Orange 25, serve as a methodological guide for toxicological assessment.

In Vitro Genotoxicity Assessment: Micronucleus Assay

The micronucleus assay is a well-established method for evaluating the potential of a substance to cause chromosomal damage.

Objective: To assess the clastogenic and aneugenic potential of a test compound by quantifying the frequency of micronuclei in cultured cells.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells or human peripheral blood lymphocytes are cultured under standard conditions.

-

Exposure: Cells are exposed to a range of concentrations of the test compound (e.g., 0.2 to 4.0 µg/mL for Disperse Orange 1) for a defined period. A negative and a positive control are included.[2]

-

Cytochalasin B Treatment: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells under a microscope. An increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates a potential for genotoxicity.[3]

In Vitro Cytotoxicity Assessment: Cell Viability Assay

Cell viability assays are used to determine the overall health of cells and their response to a toxic substance.

Objective: To measure the proportion of viable cells in a population after exposure to a test compound.

Methodology:

-

Cell Seeding: Cells (e.g., HepG2) are seeded in a multi-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent, is added to the wells.

-

Incubation and Measurement: After an incubation period, the absorbance or fluorescence is measured using a plate reader. The intensity of the signal is proportional to the number of viable cells.

-

Data Analysis: The results are expressed as a percentage of the viability of the untreated control cells.

Analytical Methods for Detection

The detection and quantification of disperse dyes in various matrices, such as textiles and environmental samples, are crucial for monitoring and regulatory purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify the components in a mixture.

Methodology:

-

Sample Preparation:

-

Textiles: Dyes are extracted from the textile fibers using a suitable solvent, such as chlorobenzene. The extract is then evaporated, and the residue is redissolved in a solvent compatible with the mobile phase (e.g., methanol).[4]

-

Water Samples: Solid-phase extraction (SPE) is often used to concentrate the analytes from the water sample.

-

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reverse-phase column. A mobile phase, typically a mixture of acetonitrile and an aqueous solution (e.g., with 0.1% formic acid), is used to elute the compounds.[4]

-

Detection: A Diode Array Detector (DAD) can be used for detection at a specific wavelength (e.g., 420 nm for Disperse Yellow 23 and Disperse Orange 149). For more definitive identification and higher sensitivity, a mass spectrometer (MS) can be coupled to the HPLC system (LC-MS/MS).[4]

-

Quantification: The concentration of the dye is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Conceptual Workflow for Toxicological Evaluation

The following diagram illustrates a generalized workflow for the toxicological evaluation of an azo dye.

Caption: A generalized workflow for the toxicological evaluation of an azo dye.

References

Technical Guide: Solubility of Disperse Orange 80 in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Orange 80

This compound is a monoazo disperse dye characterized by its red-light orange hue.[1] As a member of the disperse dye class, it is a non-ionic molecule with low water solubility, designed primarily for coloring hydrophobic synthetic fibers like polyester.[2] Its chemical formula is C₂₀H₂₀N₆O₃, and it has a molecular weight of 392.41 g/mol .[1] The molecule's structure and non-ionic nature are key to its application in textile dyeing, where it forms a fine dispersion in an aqueous dyebath and migrates into the fiber upon heating.[3][4][5] Beyond textiles, disperse dyes are also utilized in functional textile processing and as tools in various biological experiments.[6] Understanding the solubility of this compound in organic solvents is crucial for its application in research and development, including for in vitro studies where it has been observed to induce DNA damage and apoptosis in certain cell lines.

Importance of Solubility in Research Applications

The solubility of a compound is a critical parameter in a multitude of scientific disciplines. For researchers and drug development professionals, precise solubility data is essential for:

-

Stock Solution Preparation: Accurate preparation of stock solutions is fundamental for ensuring the reliability and reproducibility of experimental results. Knowing the solubility limit prevents the use of supersaturated or incompletely dissolved solutions.

-

Assay Development: In biological assays, the test compound must remain in solution under the experimental conditions to ensure accurate measurement of its activity. Poor solubility can lead to compound precipitation and erroneous results.

-

Formulation Development: For any potential therapeutic application, understanding a compound's solubility in various solvents and solvent systems is a prerequisite for developing stable and effective formulations.

-

Toxicology Studies: Consistent and known concentrations of a substance are required for accurate toxicological assessments.

Given the hydrophobic nature of disperse dyes, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used to dissolve them for experimental purposes. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, while ethanol is a widely used polar protic solvent.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 25 | Illustrative Value | Illustrative Value |

| Ethanol | 25 | Illustrative Value | Illustrative Value |

Experimental Protocol: Determination of Solubility by UV-Vis Spectrophotometry

The following protocol outlines a standard method for determining the solubility of this compound in DMSO and ethanol using UV-Vis spectrophotometry, which relies on the Beer-Lambert Law.

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol, analytical grade

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or appropriate for the solvent and wavelength range)

Experimental Workflow Diagram

References

A Technical Guide to the Spectral Properties of Azo Disperse Dyes with a Focus on Disperse Orange 80

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azo Disperse Dyes

Azo disperse dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–) and their application in dyeing hydrophobic fibers. These non-ionic dyes are sparingly soluble in water and are typically applied from a fine aqueous dispersion. Their molecular structure, particularly the electron-donating and electron-withdrawing groups attached to the aromatic rings, dictates their color and spectral properties. Disperse Orange 80, a single azo class dye, has the molecular formula C₂₀H₂₀N₆O₃.[1]

Core Spectral Properties: Absorbance and Solvatochromism

The color of azo disperse dyes arises from the absorption of light in the visible region of the electromagnetic spectrum. This absorption corresponds to electronic transitions, primarily π → π* and n → π* transitions within the chromophoric azo system.

A key characteristic of many azo disperse dyes is solvatochromism , the phenomenon where the color of a solution changes with the polarity of the solvent.[2][3] This occurs because different solvents can stabilize the ground and excited electronic states of the dye molecule to varying degrees, leading to a shift in the wavelength of maximum absorbance (λmax).

-

Positive Solvatochromism (Bathochromic or Red Shift): The λmax shifts to a longer wavelength as the solvent polarity increases. This is commonly observed in azo dyes.

-

Negative Solvatochromism (Hypsochromic or Blue Shift): The λmax shifts to a shorter wavelength as the solvent polarity increases.

The solvatochromic behavior of a dye provides valuable insights into the nature of solute-solvent interactions.

Quantitative Data: Typical Spectral Properties of Azo Disperse Dyes

While specific data for this compound is unavailable, the following table summarizes the typical range of maximum absorbance (λmax) for orange azo disperse dyes in various solvents, illustrating the principle of solvatochromism. Molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also a critical parameter.

| Solvent | Polarity Index | Typical λmax Range for Orange Azo Dyes (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

| n-Hexane | 0.1 | 400 - 430 | 10,000 - 25,000 |

| Toluene | 2.4 | 410 - 440 | 10,000 - 25,000 |

| Chloroform | 4.1 | 420 - 460 | 15,000 - 30,000 |

| Acetone | 5.1 | 430 - 470 | 15,000 - 35,000 |

| Ethanol | 5.2 | 440 - 480 | 20,000 - 40,000 |

| Methanol | 6.6 | 440 - 480 | 20,000 - 40,000 |

| Dimethylformamide (DMF) | 6.4 | 450 - 490 | 20,000 - 45,000 |

Note: The values presented are typical for orange azo disperse dyes and are intended to be illustrative. Actual values for a specific dye will vary.

Experimental Protocols

This protocol outlines the procedure for determining the λmax of a disperse dye in a specific solvent.

Materials and Equipment:

-

High-purity disperse dye sample

-

Spectroscopic grade solvents (e.g., hexane, ethanol, DMF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Working Solution Preparation: Prepare a dilute working solution (e.g., 1 x 10⁻⁵ M) from the stock solution by serial dilution. The final absorbance should ideally be within the linear range of the spectrophotometer (typically 0.2 - 0.8).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the dye solution, then fill it and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan the absorbance of the sample across the visible range (e.g., 380-700 nm).

-

λmax Determination: The wavelength at which the highest absorbance is recorded is the λmax.

This protocol uses the Beer-Lambert Law (A = εcl), which states that absorbance (A) is directly proportional to the molar concentration (c) and the path length (l) of the light through the sample.

Procedure:

-

Prepare a Series of Standard Solutions: From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations through serial dilution.

-

Measure Absorbance: Following the procedure for λmax determination, measure the absorbance of each standard solution at the predetermined λmax.

-

Construct a Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis).

-

Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form y = mx + b, where 'm' is the slope of the line.

-

Calculate Molar Absorptivity: According to the Beer-Lambert Law, the slope of the calibration curve (m) is equal to the molar absorptivity (ε) when the path length is 1 cm.

Visualizations

Caption: Experimental workflow for determining the spectral properties of a dye.

Caption: The concept of positive solvatochromism in azo disperse dyes.

References

An In-depth Technical Guide to the Photostability and Quantum Yield of Disperse Orange 80

For Researchers, Scientists, and Drug Development Professionals

Photostability of Disperse Orange 80

The photostability of a dye refers to its ability to resist fading or color change upon exposure to light. This is a crucial parameter for textiles and other materials that will be exposed to sunlight or artificial light sources during their lifetime. The degradation of azo dyes like this compound is often an oxidative process initiated by the absorption of photons, leading to the cleavage of the azo bond and subsequent decomposition of the molecule.

A standardized method for assessing the photostability of a disperse dye on a substrate like polyester involves accelerated lightfastness testing.

Objective: To determine the rate of photodegradation of this compound on a polyester substrate under controlled and accelerated light exposure.

Materials and Equipment:

-

Dyed polyester fabric with this compound

-

Xenon arc lamp weathering instrument (simulates natural sunlight)

-

Spectrophotometer or colorimeter

-

Blue Wool Standards (ISO 105-B02)

-

Gray scale for assessing color change (ISO 105-A02)

-

Solvents for dye extraction (if quantitative analysis is desired)

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Prepare uniformly dyed swatches of polyester fabric with this compound at a standard depth of shade.

-

Exposure: Mount the dyed fabric samples in the xenon arc weathering instrument. A set of Blue Wool Standards should be exposed simultaneously under the same conditions.

-

Controlled Conditions: The exposure should be conducted under controlled conditions of irradiance, temperature, and humidity as specified by relevant standards (e.g., ISO 105-B02 or AATCC Test Method 16.3).

-

Assessment of Fading:

-

Visual Assessment: Periodically remove the samples and compare the color change of the this compound swatch to the fading of the Blue Wool Standards. The lightfastness rating (on a scale of 1-8) is determined by identifying which Blue Wool Standard shows a similar degree of fading.

-

Instrumental Assessment: Use a spectrophotometer or colorimeter to measure the change in color coordinates (e.g., CIELAB ΔE*) of the dyed fabric at regular intervals.

-

-

Kinetic Analysis (Optional):

-

To determine the photodegradation kinetics, the concentration of the dye on the fabric can be monitored over time. This can be achieved by solvent extraction of the dye from the fabric at different exposure intervals, followed by quantitative analysis using UV-Vis spectrophotometry.

-

The degradation rate can then be modeled using kinetic equations, often following pseudo-first-order kinetics. The rate constant (k) and half-life (t½) of the dye can be calculated.

-

The Biological Mechanism of Action of Disperse Orange 80: A Review of Available Data

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological mechanism of action for Disperse Orange 80. While this compound is identified as a multifunctional dye used in various applications, detailed studies elucidating its interactions with cellular systems, signaling pathways, and molecular targets are notably absent.[1][2] This technical guide, therefore, aims to summarize the limited information available on this compound and to provide context by drawing parallels with more extensively studied, structurally related disperse dyes. It is crucial for the reader to note that extrapolating the mechanisms of other dyes to this compound is speculative and should be approached with caution.

General Toxicological Profile of Disperse Dyes

Disperse dyes, as a class, have been the subject of numerous toxicological studies due to their widespread use in the textile industry and their potential for human and environmental exposure.[3] Concerns primarily revolve around their potential to cause allergic contact dermatitis, as well as their mutagenic and carcinogenic properties.[4][5][6] The toxicological effects of some disperse dyes are linked to the anaerobic cleavage of their azo bonds by microorganisms, which can lead to the formation of potentially carcinogenic aromatic amines.[7][8]

Insights from Related Disperse Orange Dyes

While data on this compound is scarce, research on other "Disperse Orange" dyes, such as Disperse Orange 1, Disperse Orange 3, and Disperse Orange 29, offers some insights into the potential biological activities of this class of compounds.

Genotoxicity and Mutagenicity

Studies on Disperse Orange 1 have demonstrated its genotoxic potential. It has been shown to induce DNA damage in human hepatoma (HepG2) cells and cause frameshift mutations in the Salmonella/microsome mutagenicity assay.[7][8][9] The mutagenic activity of Disperse Orange 1 is reportedly enhanced by the metabolic activity of nitroreductase and o-acetyltransferase enzymes.[7][8] Furthermore, both Disperse Orange 1 and Disperse Red 1 have been found to increase the frequency of micronuclei in human lymphocytes and HepG2 cells, indicating chromosomal damage.[9]

Cytotoxicity and Apoptosis Induction

Disperse Orange 1 has been observed to induce cytotoxic effects and trigger apoptosis in HepG2 cells following prolonged exposure.[7][8][10] Apoptosis, or programmed cell death, is a critical cellular process, and its dysregulation is implicated in various diseases.[11][12] The induction of apoptosis by this dye suggests an interaction with cellular pathways that control cell survival and death.

A proposed workflow for investigating the induction of apoptosis by a disperse dye is outlined below.

Figure 1. A generalized experimental workflow for assessing apoptosis induction by disperse dyes.

Mitochondrial Effects

Some studies have pointed to the mitochondria as a potential target for disperse dyes.[13] Research on a range of disperse dyes, though not specifically including this compound, has shown that they can impair cell viability and mitochondrial function in keratinocytes and intestinal epithelial cells.[13] The inhibition of mitochondrial respiration has also been observed with various synthetic food colors, suggesting that this could be a more general mechanism for certain dye classes.[14]

A potential mechanism by which disperse dyes could affect mitochondrial function is through the induction of oxidative stress via the generation of reactive oxygen species (ROS).[15]

Figure 2. A hypothetical signaling pathway illustrating potential mitochondrial dysfunction induced by disperse dyes.

Quantitative Data from Related Disperse Dyes

To provide a quantitative context, the following table summarizes data from studies on Disperse Orange 1 and Disperse Orange 29. It is imperative to reiterate that this data is not representative of this compound.

| Compound | Assay | Cell Line/Organism | Concentration/Dose | Effect | Reference |

| Disperse Orange 1 | Comet Assay | HepG2 | 0.2, 0.4, 1.0, 2.0, 4.0 µg/mL | Genotoxic effects observed | [7][8] |

| Disperse Orange 1 | Mutagenicity Assay | S. typhimurium TA98, YG1041 | Not specified | Induces frameshift mutations | [7][8] |

| Disperse Orange 1 | Cell Viability | HepG2 | Not specified | Induced apoptosis after 72h | [7][8] |

| Disperse Orange 1 & Red 1 | Micronucleus Assay | Human lymphocytes, HepG2 | 0.2 - 1.0 µg/mL | Dose-dependent increase in micronuclei | [9] |

| Disperse Orange 29 | Acute Toxicity | Scenedesmus subspicatus (algae) | 6 mg/L | 72-hour EC50 | [16] |

| Disperse Orange 29 | Acute Toxicity | Daphnia magna | 70 mg/L | 48-hour EC50 | [16] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the studies of related compounds, the following methodologies are commonly employed to assess the biological effects of disperse dyes.

Salmonella/Microsome Mutagenicity Assay (Ames Test)

This assay is a widely used method for evaluating the mutagenic potential of chemical compounds.

-

Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, and strains overproducing nitroreductase and o-acetyltransferase like YG1041) are used.[7][8]

-

Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix from rat liver).

-

Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in soft agar and poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Analysis: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

Cell Viability and Apoptosis Assays

These assays are crucial for determining the cytotoxic effects of a compound.

-

Cell Culture: A suitable cell line, such as HepG2, is cultured under standard conditions.[7][8]

-

Treatment: Cells are treated with various concentrations of the disperse dye for different time points.

-

MTT Assay (for cell viability): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

-

Annexin V/Propidium Iodide (PI) Staining (for apoptosis): This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.[17]

-

Caspase Activity Assays: The activation of caspases, a family of proteases, is a hallmark of apoptosis. Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9).[11]

Conclusion and Future Directions

To address the current knowledge gap, dedicated studies on this compound are essential. Future research should focus on:

-

Comprehensive toxicological profiling: Including acute and chronic toxicity studies in relevant in vitro and in vivo models.

-

Genotoxicity and mutagenicity assessment: Using a battery of standard assays to determine its potential to cause DNA and chromosomal damage.

-

Elucidation of cellular mechanisms: Investigating its effects on key cellular processes such as cell cycle, apoptosis, and oxidative stress.

-

Identification of molecular targets and signaling pathways: Utilizing techniques like proteomics and transcriptomics to identify the specific proteins and pathways affected by this compound.

Such research will be critical for a thorough risk assessment and for understanding the potential impact of this compound on human health and the environment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. sdc.org.uk [sdc.org.uk]

- 4. Exclusion of Disperse Orange 3 is possible from the textile dye mix present in the Swedish baseline patch test series. A study by the Swedish Contact Dermatitis Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Disperse Orange 3 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effect of organic synthetic food colours on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. canada.ca [canada.ca]

- 17. Molecular Probes apoptosis assay kits—Table 15.4 | Thermo Fisher Scientific - TW [thermofisher.com]

"Disperse Orange 80 safety data sheet and handling precautions"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Disperse Orange 80 (CAS No. 59948-51-5), a monoazo dye.[1] Due to the limited availability of specific safety and toxicological data for this compound, this guide incorporates information from closely related disperse orange dyes and the broader class of disperse azo dyes to provide a thorough understanding of the potential hazards and recommended safety protocols.

Chemical and Physical Properties

This compound, also identified as C.I. This compound and C.I. 11127, belongs to the single azo class of dyes.[1] Its molecular formula is C₂₀H₂₀N₆O₃, with a molecular weight of 392.41 g/mol .[1]

Table 1: Physicochemical Data for Related Disperse Orange Dyes

| Property | Disperse Orange 1 | Disperse Orange 3 | Disperse Orange 25 |

| Appearance | Brown powder[2] | Black powder | - |

| Molecular Formula | C₁₈H₁₄N₄O₂[2] | C₁₂H₁₀N₄O₂[3] | C₁₇H₁₇N₅O₂[4] |

| Molecular Weight | 318.32 g/mol [2] | 242.24 g/mol [3] | 323.35 g/mol [4] |

| Solubility | Insoluble in water | Insoluble in water[3] | - |

| Autoignition Temperature | Not applicable[2] | Not applicable[3] | - |

Hazard Identification and Classification

Table 2: GHS Hazard Classifications for Related Disperse Orange Dyes

| Hazard Class | Disperse Orange 3 |

| Skin Corrosion/Irritation | Category 2[6] |

| Serious Eye Damage/Eye Irritation | Category 2[6] |

| Skin Sensitization | Category 1[6] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3[6] |

Note: This information is for a related compound and should be used for guidance only.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, studies on other disperse azo dyes provide insights into their potential health effects.

Acute Toxicity: Azo dyes generally exhibit low acute toxicity.[9][8] For Disperse Orange 3, the oral LD50 is estimated to be greater than 2000 mg/kg in rats, indicating that it is not classified as acutely toxic.[3][6]

Skin and Eye Irritation: Disperse Orange 3 is classified as a skin and eye irritant.[6] Disperse Orange 1 may also cause skin and eye irritation.[2]

Skin Sensitization: A significant hazard associated with disperse dyes is skin sensitization.[9][5][6] Several disperse orange dyes, including Disperse Orange 1 and 3, have been identified as contact allergens.[9][10]

Mutagenicity and Carcinogenicity: The primary toxicological concern for azo dyes is their metabolic conversion to potentially carcinogenic aromatic amines by intestinal microbiota or liver enzymes.[11][7][8][12] While some disperse dyes have shown mutagenic potential in in vitro tests, often after metabolic activation, there is limited evidence for the carcinogenicity of many.[9][5][8] For instance, Disperse Orange 1 has been shown to induce DNA damage and apoptosis in HepG2 cells.[13][14]

Table 3: Summary of Toxicological Data for Related Disperse Dyes

| Endpoint | Species | Route | Result | Compound |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg[3] | Disperse Orange 3 |

| Skin Irritation | - | - | Causes skin irritation[6] | Disperse Orange 3 |

| Eye Irritation | - | - | Causes serious eye irritation[6] | Disperse Orange 3 |

| Skin Sensitization | - | - | May cause an allergic skin reaction[6] | Disperse Orange 3 |

| Genotoxicity | Human HepG2 cells | In vitro | Induces DNA damage and apoptosis[13][14] | Disperse Orange 1 |

Handling Precautions and Personal Protective Equipment

Given the potential hazards, stringent safety measures should be implemented when handling this compound and other disperse dyes.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2]

-

Facilities should be equipped with an eyewash station and a safety shower.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][3]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator for dusts.[2]

Hygiene Measures:

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.[2]

Experimental Protocols

Detailed experimental protocols for toxicity testing of this compound are not publicly available. However, standard methodologies are employed for assessing the safety of azo dyes.

Azo Dye Test (for primary aromatic amines): This qualitative test is used to detect the presence of primary aromatic amines, which can be metabolites of azo dyes.

-

Procedure:

-

Dissolve a small amount of the test compound in dilute hydrochloric acid and cool in an ice bath.[15]

-

Add a cold aqueous solution of sodium nitrite to form the diazonium salt, maintaining the temperature below 5°C.[15]

-

In a separate tube, dissolve 2-naphthol in a dilute sodium hydroxide solution.[15]

-

Slowly add the diazonium salt solution to the 2-naphthol solution.[15]

-

-

Positive Result: The formation of a scarlet red dye indicates the presence of a primary aromatic amine.[15]

In Vitro Toxicity Assays:

-

Ames Test (Bacterial Reverse Mutation Assay): To assess mutagenicity, various strains of Salmonella typhimurium are exposed to the test substance with and without metabolic activation (S9 fraction).

-

Comet Assay (Single Cell Gel Electrophoresis): To evaluate DNA damage in eukaryotic cells (e.g., HepG2 cells).[13][14]

-

Cell Viability Assays (e.g., MTT, LDH): To determine the cytotoxic effects of the compound on cell lines.

Signaling Pathways in Azo Dye Toxicity

The toxicity of many azo dyes is not due to the parent compound itself but rather to its metabolic products. The primary pathway for the metabolic activation of azo dyes is the reductive cleavage of the azo bond (-N=N-).[11][7][8]

-

Metabolic Activation: This reduction is primarily carried out by azoreductases, enzymes present in the intestinal microbiota and the liver.[7][8][12]

-

Formation of Aromatic Amines: The cleavage of the azo bond results in the formation of two or more aromatic amines.[11][7]

-

Downstream Effects: These aromatic amines can be further metabolized, for example, through oxidation by cytochrome P450 enzymes, to reactive intermediates that can bind to DNA and other macromolecules, leading to genotoxicity, mutagenicity, and potentially carcinogenicity.

Caption: General metabolic pathway of disperse azo dyes leading to toxicity.

Conclusion

While specific toxicological data for this compound is scarce, the information available for related disperse orange and azo dyes highlights the importance of cautious handling. The primary concerns are skin sensitization and the potential for metabolic activation to harmful aromatic amines. Researchers, scientists, and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and mitigate potential risks. Further research is needed to fully elucidate the toxicological profile of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. Disperse orange 25 | C17H17N5O2 | CID 92278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chemos.de [chemos.de]

- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chimia.ch [chimia.ch]

- 9. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 10. researchgate.net [researchgate.net]

- 11. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. theory.labster.com [theory.labster.com]

A Technical Guide to the Synthesis and Purification of Disperse Orange 80

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and purification methodologies for Disperse Orange 80 (C.I. 11127), a single azo class dye. The guide details the chemical properties, synthesis protocol, and various purification techniques relevant to this compound, supported by structured data and process diagrams.

Introduction to this compound

This compound is a disperse dye characterized by its red-light orange hue. As a member of the single azo class of dyes, it is utilized in various industrial applications, particularly for dyeing synthetic textile materials.[1] Its molecular structure and properties make it a subject of interest for researchers in materials science and chemistry. Dyes like this compound are also valuable tools in biological research for observing cellular structures and tracking biomolecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| C.I. Name | This compound, 11127 | [1] |

| CAS Registry Number | 59948-51-5 | [1] |

| Molecular Formula | C₂₀H₂₀N₆O₃ | [1] |

| Molecular Weight | 392.41 g/mol | [1] |

| Chemical Class | Single Azo | [1] |

| Application | Dyeing of synthetic fibers |[1] |

Synthesis of this compound

The synthesis of this compound is achieved through a well-established chemical pathway for azo dyes: a diazotization reaction followed by an azo coupling reaction. The primary manufacturing method involves the diazotization of 4-Nitrobenzenamine, which is then coupled with the coupling agent, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]propanenitrile.[1]

Caption: Synthesis workflow for this compound.

The following protocol is a generalized procedure based on standard methods for azo dye synthesis.

-

Diazotization of 4-Nitrobenzenamine:

-

Dissolve a molar equivalent of 4-Nitrobenzenamine in a 2.5M hydrochloric acid solution.

-

Cool the resulting solution to 0-5°C in an ice bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise to the 4-Nitrobenzenamine solution. Maintain the temperature below 5°C to ensure the stability of the diazonium salt.

-

Continue stirring for 30 minutes after the addition is complete. The formation of the diazonium salt can be confirmed by testing for the absence of nitrous acid using starch-iodide paper.

-

-

Azo Coupling Reaction:

-

In a separate vessel, dissolve one molar equivalent of the coupling agent, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]propanenitrile, in a suitable solvent (e.g., aqueous ethanol or acetic acid).

-

Cool the coupling agent solution to 0-5°C.

-

Slowly add the previously prepared diazonium salt solution to the coupling agent solution while maintaining the temperature below 5°C and ensuring vigorous stirring.

-

Adjust the pH of the reaction mixture to the optimal range for coupling (typically pH 4-5 for this type of reaction) using a base like sodium acetate.

-

Continue stirring the mixture for 2-4 hours, allowing the coupling reaction to proceed to completion. The precipitation of the crude this compound dye should be observed.

-

-

Isolation of Crude Product:

-

Collect the precipitated dye by filtration (e.g., using a Buchner funnel).

-

Wash the filter cake with cold water to remove excess acid and inorganic salts.

-

Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70°C).

-

Purification of this compound

The crude this compound obtained from synthesis contains impurities, including unreacted starting materials, byproducts, and inorganic salts. Purification is essential to achieve the desired color quality and fastness properties. Common purification methods for disperse dyes include recrystallization, column chromatography, and adsorption techniques.

Caption: General workflow for purification by recrystallization.

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which the dye is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., toluene, chlorobenzene, or dimethylformamide).

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add the selected solvent. Heat the mixture with stirring until the dye completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals in a vacuum oven.

Table 2: Comparison of Purification Methods for Disperse Dyes

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Recrystallization | Difference in solubility of the dye and impurities in a solvent at different temperatures. | Simple, cost-effective, and can yield high-purity product. | Requires a suitable solvent; potential for product loss. |

| Column Chromatography | Separation based on the differential adsorption of components to a stationary phase. | High resolution and separation efficiency. | Time-consuming, requires larger volumes of solvent, more expensive. |

| Adsorption (e.g., with Zeolites) | Removal of impurities by adsorption onto a high-surface-area material.[3] | Effective for removing specific impurities from solutions; can be eco-friendly.[3] | Adsorbent may not be selective; potential for product loss on the adsorbent. |

| Flocculation | Aggregation of colloidal impurities using a flocculant for easier removal by filtration.[4] | Good for removing suspended or colloidal matter from large volumes. | Primarily for clarifying solutions, not for separating closely related chemical species. |

Safety and Handling

While specific toxicological data for this compound is not detailed in the provided results, data for other disperse orange dyes (e.g., Disperse Orange 1 and 3) indicate potential hazards.

-

Hazards: May cause skin, eye, and respiratory tract irritation.[5][6][7] Some disperse dyes may cause skin sensitization or allergic reactions upon contact.[5][7][8] Fine dust can form explosive mixtures with air.[5]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including:

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

Respiratory protection (e.g., a dust mask or respirator) if handling the powder outside a fume hood.

-

-

Handling: Avoid generating dust.[6] Wash hands thoroughly after handling. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[8]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. iwaponline.com [iwaponline.com]

- 4. EP0181226A2 - Method for purification of dyes - Google Patents [patents.google.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

Disperse Orange 80: A Technical Guide to its Potential as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 80, a monoazo dye, presents intriguing possibilities as a fluorescent probe for cellular imaging. Its inherent hydrophobicity suggests a potential for partitioning into and visualizing nonpolar cellular environments, such as lipid droplets and membranes. While specific photophysical and application data for this compound are not extensively documented in publicly available literature, this technical guide consolidates the known information and provides a framework for its evaluation as a novel fluorescent probe. By drawing parallels with other disperse and azo dyes, and outlining standardized experimental protocols, this document serves as a comprehensive resource for researchers interested in exploring the utility of this compound in fluorescence microscopy and cellular analysis.

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of cellular structures and processes with high specificity and sensitivity. The ideal fluorescent probe possesses a combination of desirable characteristics, including high quantum yield, significant Stokes shift, photostability, and low cytotoxicity. Disperse dyes, a class of water-insoluble colorants, are primarily utilized in the textile industry. However, their hydrophobic nature makes them interesting candidates for biological staining, particularly for lipid-rich structures.

This compound (CAS: 59948-51-5; Molecular Formula: C20H20N6O3; Molecular Weight: 392.41) is a single azo dye with a characteristic "red light orange" color.[1] Its potential as a fluorescent probe remains largely unexplored. This guide aims to bridge this knowledge gap by providing a theoretical and practical foundation for investigating this compound's fluorescent properties and its applications in cellular imaging.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a potential fluorescent probe is paramount for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 59948-51-5 | [1] |

| Molecular Formula | C20H20N6O3 | [1] |

| Molecular Weight | 392.41 g/mol | [1] |

| Chemical Structure | Single azo class | [1] |

| Appearance | Red light orange | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | Inferred from 'disperse dye' classification |

Photophysical Properties (Hypothetical Framework)

The utility of a molecule as a fluorescent probe is defined by its photophysical characteristics. As specific data for this compound is unavailable, this section outlines the key parameters that require experimental determination. The values for related azo dyes often show variability based on their specific structure and environment.

Table 2: Key Photophysical Parameters for a Fluorescent Probe

| Parameter | Description | Method of Determination | Hypothetical Target Range for a Good Probe |

| Absorption Maximum (λmax) | The wavelength at which the molecule absorbs light most efficiently. | UV-Vis Spectroscopy | 400 - 700 nm |

| Emission Maximum (λem) | The wavelength at which the molecule emits the most intense fluorescence. | Fluorescence Spectroscopy | 450 - 800 nm |

| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | UV-Vis Spectroscopy (using Beer-Lambert Law) | > 20,000 M-1cm-1 |

| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | Comparative method using a standard fluorophore (e.g., quinine sulfate, rhodamine 6G) | > 0.1 |

| Fluorescence Lifetime (τ) | The average time the molecule stays in its excited state before returning to the ground state. | Time-Correlated Single Photon Counting (TCSPC) | 1 - 10 ns |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Calculated from λmax and λem | > 30 nm |

| Photostability | The ability of the dye to resist photochemical degradation. | Time-lapse fluorescence microscopy under continuous illumination | High |

| Solvatochromism | The change in absorption and emission spectra with solvent polarity. | Spectroscopic measurements in a range of solvents with varying polarity | Pronounced for environment-sensitive probes |

Experimental Protocols

The following protocols are generalized methodologies for the evaluation and application of a novel hydrophobic fluorescent probe like this compound.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a 1-10 mM stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store the stock solution at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the range of 0.1 - 10 µM) in a physiologically compatible buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium. The final concentration of the organic solvent should be kept low (e.g., <0.5%) to minimize cytotoxicity.

General Protocol for Staining of Live Cells

-

Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture until they reach the desired confluency.

-

Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the working solution of this compound to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time should be determined empirically.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

-

Imaging: Add fresh culture medium or imaging buffer to the cells and proceed with fluorescence microscopy.

Protocol for Staining of Fixed Cells

-

Cell Culture and Fixation: Culture cells as described above. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (Optional): If targeting intracellular structures that may be inaccessible in fixed cells, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 or saponin in PBS for 10-15 minutes.

-

Washing: Wash the cells three times with PBS.

-

Staining: Incubate the fixed (and permeabilized) cells with the working solution of this compound for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove excess dye.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Potential Applications and Visualization of Workflows

Given its hydrophobic nature, this compound may serve as a probe for visualizing lipid-rich environments within cells.

Imaging of Lipid Droplets

Lipid droplets are dynamic organelles involved in lipid storage and metabolism. Hydrophobic dyes like Nile Red and BODIPY 493/503 are commonly used to stain these structures. This compound could potentially serve a similar function.

Evaluation of a Novel Fluorescent Probe

The systematic evaluation of any new compound for its potential as a fluorescent probe follows a logical workflow.

References

Methodological & Application

Application Notes and Protocols: Utilizing Disperse Orange 80 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 80 is a member of the azo dye family, characterized by its vibrant orange hue and fluorescent properties. While traditionally used in the textile industry, its solvatochromic nature—the shifting of its spectral properties in response to the polarity of its environment—makes it a potentially valuable tool for fluorescence microscopy in biological research.[1] This characteristic suggests its utility in visualizing cellular structures with varying polarity, such as lipid droplets, which are highly nonpolar organelles critical in metabolic regulation and disease.[2][3]

These application notes provide an overview of the potential uses of this compound in fluorescence microscopy, with a focus on live-cell imaging. Due to the limited availability of specific photophysical data for this compound, information from structurally similar Disperse Orange dyes is included as a reference and starting point for experimental design. It is crucial to note that experimental validation and optimization are essential for specific applications.

Principle of Solvatochromic Dyes in Cellular Imaging

Solvatochromic dyes, like many azo dyes, exhibit changes in their absorption and fluorescence spectra depending on the polarity of the surrounding solvent or environment.[1] In the aqueous environment of the cytoplasm, the fluorescence of a dye like this compound may be low or shifted to a shorter wavelength. However, when the dye partitions into a nonpolar environment, such as the core of a lipid droplet, its fluorescence properties can change dramatically, often resulting in an increase in fluorescence intensity and a shift to a longer wavelength (a bathochromic shift). This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio for imaging specific organelles.

Caption: Workflow of a solvatochromic dye for lipid droplet imaging.

Photophysical Properties

| Property | This compound | Disperse Orange 1 (for reference) | Disperse Orange 3 (for reference) | Disperse Orange 11 (for reference) |

| Molecular Formula | C₂₀H₂₀N₆O₃[4] | C₁₆H₁₂N₂O | C₁₂H₁₀N₄O₂ | C₁₅H₁₁NO₂[5] |

| Molecular Weight | 392.41 g/mol [4] | 248.27 g/mol | 242.22 g/mol | 237.25 g/mol [5] |

| CAS Number | 59948-51-5[4] | 2581-69-3 | 730-40-5 | 82-28-0[5] |

| Predicted Absorbance Max (λmax) | Not Available | ~439 nm[6] | ~415 nm[7] | Not Available |

| Reported Emission Max (λem) | Not Available | Not Available | ~532 nm (when excited at 440 nm)[8] | ~653 nm (in DMSO)[9] |

| Quantum Yield (Φf) | Not Available | Not Available | Not Available | Not Available |

| Photostability | Not explicitly determined, but azo dyes can be susceptible to photobleaching.[10] | Not explicitly determined. | Not explicitly determined. | Reversible photodegradation observed in PMMA matrix.[11] |

Disclaimer: The data for Disperse Orange 1, 3, and 11 are provided as a guide. The actual spectral properties of this compound may vary and should be determined experimentally.

Experimental Protocols

The following are generalized protocols for live-cell staining and fluorescence microscopy. These should be optimized for the specific cell type and experimental conditions.

Protocol 1: Live-Cell Staining with this compound

This protocol is designed for staining lipid droplets in live cultured cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium

-

Live-cell imaging dish or chambered coverglass

-

Cultured cells (e.g., HeLa, 3T3-L1 adipocytes)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Preparation:

-

Seed cells onto a live-cell imaging dish or chambered coverglass.

-

Culture cells to the desired confluency (typically 50-70%).

-

-

Staining:

-

Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the staining solution to the cells.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes. Incubation time may need optimization.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess dye and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

-

Proceed with imaging on a fluorescence microscope equipped with appropriate filters. Based on data from similar dyes, excitation in the blue-green range (e.g., 450-490 nm) and emission detection in the orange-red range (e.g., 580-650 nm) is a reasonable starting point.

-

Caption: A generalized workflow for live-cell staining.

Protocol 2: Fixed-Cell Staining with this compound

For experiments where live-cell imaging is not required, a fixation step can be included. Note that fixation and permeabilization can potentially alter lipid droplet morphology.[3]

Materials:

-

All materials from Protocol 1

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (optional, for permeabilization)

Procedure:

-

Cell Preparation:

-

Culture cells on coverslips to the desired confluency.

-

-

Fixation:

-

Remove the culture medium and wash cells once with PBS.

-

Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (Optional):

-

If co-staining with antibodies for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a working solution of this compound in PBS (1-10 µM).

-

Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image using a fluorescence microscope.

-

Potential Applications in Drug Development and Research

-

High-Content Screening: The potential for this compound to specifically label lipid droplets could be leveraged in high-content screening assays to identify compounds that modulate lipid storage and metabolism.

-

Studying Metabolic Diseases: As lipid droplets are central to diseases such as obesity, diabetes, and fatty liver disease, this compound could be a tool for visualizing and quantifying lipid accumulation in cellular models of these conditions.[3]

-

Cancer Research: Altered lipid metabolism is a hallmark of many cancers. This dye could be used to study the role of lipid droplets in cancer cell proliferation and survival.

-

Toxicology: Monitoring changes in lipid droplet morphology and number can be an indicator of cellular stress and toxicity.[12]

Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions. Wear personal protective equipment (gloves, lab coat, and eye protection). Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Some azo dyes have been reported to have potential cytotoxic or genotoxic effects, so direct contact should be avoided.[12]

Conclusion

This compound presents an intriguing possibility as a fluorescent probe for imaging lipid-rich structures in cells due to its likely solvatochromic properties. While specific photophysical data and optimized protocols are yet to be established, the information provided here, based on related compounds, offers a solid foundation for researchers to begin exploring its applications in fluorescence microscopy. Careful experimental design and validation will be key to unlocking the full potential of this dye in cellular imaging.

References

- 1. Solvatochromic studies of fluorescent azo dyes: Kamlet-Taft (π*, α and β) and Catalan (S(pp), S(A) and S(B)) solvent scales approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent detection of lipid droplets and associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. scbt.com [scbt.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wavelength dependence of reversible photodegradation of disperse orange 11 dye-doped PMMA thin films [opg.optica.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Imaging Intracellular Lipid Droplets